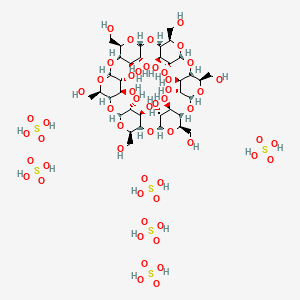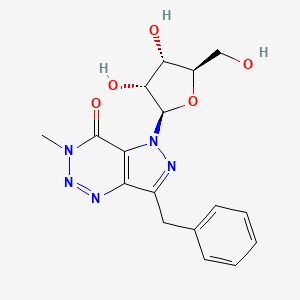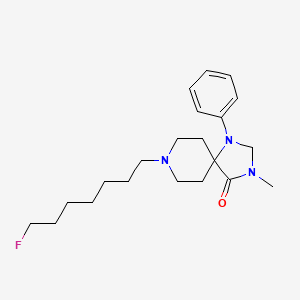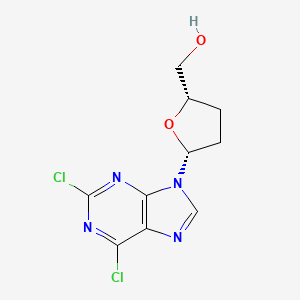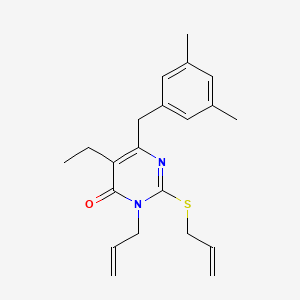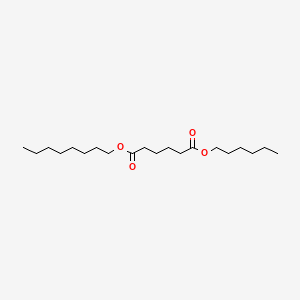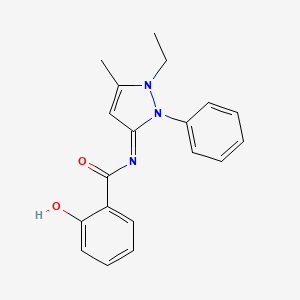
N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide is a compound that belongs to the class of pyrazolines, which are five-membered heterocyclic compounds containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it an environmentally friendly approach. The reaction conditions include heating the mixture at a temperature range of 0-78°C for 1-16 hours, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable solvent-free reactions, which are advantageous due to their simplicity and minimal environmental impact. The use of metal-free catalysts and green solvents further enhances the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl hydrazine, ethyl acetoacetate, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions include pyrazolone and pyrazoline derivatives, which have significant biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide involves its interaction with various molecular targets and pathways. The compound exhibits its effects through the inhibition of specific enzymes and the modulation of signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways are still under investigation, but it is known to activate autophagy proteins and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazoline and pyrazolone derivatives, such as:
- 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)
- 3-Methyl-1-phenyl-2-pyrazoline-5-one
- 5-Amino-3-methyl-1-phenylpyrazole
Uniqueness
N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
96935-35-2 |
|---|---|
Molekularformel |
C19H19N3O2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-(1-ethyl-5-methyl-2-phenylpyrazol-3-ylidene)-2-hydroxybenzamide |
InChI |
InChI=1S/C19H19N3O2/c1-3-21-14(2)13-18(22(21)15-9-5-4-6-10-15)20-19(24)16-11-7-8-12-17(16)23/h4-13,23H,3H2,1-2H3 |
InChI-Schlüssel |
VNCOWZFHARHZND-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=NC(=O)C2=CC=CC=C2O)N1C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



